4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene
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Overview
Description
4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene is an organic compound with the molecular formula C10H9FO. This compound is characterized by the presence of both ethenyl and ethenyloxy groups attached to a fluorobenzene ring. It is a versatile compound used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene typically involves the reaction of 4-fluorophenol with vinyl ether under specific conditions. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in radical reactions, forming reactive intermediates that can further interact with biomolecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Ethenyl-2-fluoroaniline: Similar in structure but contains an amino group instead of an ethenyloxy group.
4-Ethenyl-2,6-dimethoxyphenol: Contains methoxy groups instead of a fluorine atom.
4-Ethenyl-2-methoxyphenol: Similar structure with a single methoxy group .
Uniqueness
4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene is unique due to the presence of both ethenyl and ethenyloxy groups along with a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
343305-31-7 |
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Molecular Formula |
C10H9FO |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-ethenoxy-4-ethenyl-1-fluorobenzene |
InChI |
InChI=1S/C10H9FO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h3-7H,1-2H2 |
InChI Key |
TVSXJNYHKFBVMR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)OC=C |
Origin of Product |
United States |
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